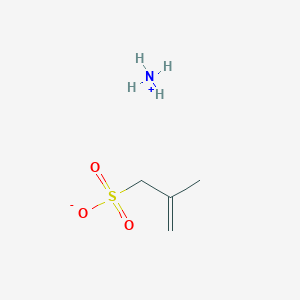

Ammonium 2-methylprop-2-ene-1-sulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ammonium 2-methylprop-2-ene-1-sulfonate is a chemical compound with the molecular formula C4H9NO3S. It is a sulfonate ester that contains an ammonium group, making it a zwitterionic compound. This compound is known for its high solubility in water and its ability to form stable aqueous solutions. It is often used in various industrial and research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ammonium 2-methylprop-2-ene-1-sulfonate can be synthesized through a reaction involving 2-methylprop-2-ene-1-sulfonic acid and ammonium hydroxide. The reaction typically occurs under mild conditions, with the sulfonic acid being dissolved in water and then neutralized with ammonium hydroxide. The resulting solution is then evaporated to yield the solid this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors where the reactants are continuously fed and the product is continuously removed. This method ensures a consistent and high-purity product. The reaction conditions are carefully controlled to optimize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Ammonium 2-methylprop-2-ene-1-sulfonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

Reduction: It can be reduced to form sulfinate derivatives.

Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfinate derivatives.

Substitution: Various substituted sulfonate esters.

Wissenschaftliche Forschungsanwendungen

Ammonium 2-methylprop-2-ene-1-sulfonate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Medicine: It is explored for its potential use in drug delivery systems due to its ability to form stable aqueous solutions.

Wirkmechanismus

The mechanism of action of ammonium 2-methylprop-2-ene-1-sulfonate involves its interaction with various molecular targets. The sulfonate group can form strong ionic interactions with positively charged sites on proteins and other biomolecules. This interaction can alter the conformation and stability of these molecules, leading to changes in their activity. Additionally, the ammonium group can participate in hydrogen bonding, further stabilizing the interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Sodium 2-methylprop-2-ene-1-sulfonate: Similar in structure but contains a sodium ion instead of an ammonium ion.

Potassium 2-methylprop-2-ene-1-sulfonate: Contains a potassium ion instead of an ammonium ion.

Calcium 2-methylprop-2-ene-1-sulfonate: Contains a calcium ion and is used in different applications due to its divalent nature.

Uniqueness

Ammonium 2-methylprop-2-ene-1-sulfonate is unique due to its zwitterionic nature, which imparts high solubility in water and the ability to form stable aqueous solutions. This property makes it particularly useful in applications where solubility and stability are critical, such as in the preparation of hydrophilic membranes and superabsorbent polymers .

Biologische Aktivität

Ammonium 2-methylprop-2-ene-1-sulfonate (AMPS) is a zwitterionic compound known for its high solubility in water and stability in aqueous solutions. This compound has garnered attention for its diverse biological activities and applications in various fields, including chemistry, biology, and medicine. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and research findings.

Synthesis and Properties

Synthesis Methods:

AMPS can be synthesized through the neutralization of 2-methylprop-2-ene-1-sulfonic acid with ammonium hydroxide. The reaction occurs under mild conditions, typically in an aqueous solution, followed by evaporation to yield the solid compound.

Chemical Properties:

- Zwitterionic Nature: AMPS possesses both positive and negative charges, which enhances its solubility in water and allows it to interact favorably with various biomolecules.

- Stability: The compound forms stable aqueous solutions, making it suitable for biological applications.

The biological activity of AMPS is primarily attributed to its interaction with proteins and other biomolecules. The sulfonate group can form ionic interactions with positively charged sites on proteins, potentially altering their conformation and stability. Additionally, the ammonium group can participate in hydrogen bonding, further stabilizing these interactions.

Case Studies

Case Study 1: Drug Delivery Enhancement

In a study exploring drug delivery systems, AMPS was incorporated into polymer matrices to enhance the solubility of poorly soluble drugs. Results indicated a significant improvement in drug release profiles compared to traditional carriers.

Case Study 2: Antimicrobial Efficacy

A comparative study on antimicrobial efficacy demonstrated that AMPS exhibited lower toxicity towards human cells while maintaining effectiveness against specific bacterial strains. This suggests potential for use in medical applications where biocompatibility is crucial .

Eigenschaften

IUPAC Name |

azanium;2-methylprop-2-ene-1-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3S.H3N/c1-4(2)3-8(5,6)7;/h1,3H2,2H3,(H,5,6,7);1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBPOEDKYWDVVTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CS(=O)(=O)[O-].[NH4+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70611228 |

Source

|

| Record name | Ammonium 2-methylprop-2-ene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70611228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16083-28-6 |

Source

|

| Record name | Ammonium 2-methylprop-2-ene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70611228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.